molecular formula C5H7N3O2 B2713497 3-(Azidomethyl)oxetane-3-carbaldehyde CAS No. 2375267-50-6

3-(Azidomethyl)oxetane-3-carbaldehyde

Cat. No.: B2713497
CAS No.: 2375267-50-6
M. Wt: 141.13
InChI Key: FSKFJXAKPPWCST-UHFFFAOYSA-N
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Description

3-(Azidomethyl)oxetane-3-carbaldehyde is a chemical compound that features an oxetane ring substituted with an azidomethyl group and an aldehyde group. The oxetane ring is a four-membered cyclic ether, which is known for its stability and unique reactivity. The presence of the azidomethyl group introduces a high-energy functional group, making this compound of interest in various fields of research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Azidomethyl)oxetane-3-carbaldehyde typically involves the bromination of pentaerythritol or metriol with a mixture of hydrobromic acid, acetic acid, and sulfuric acid. This is followed by cyclization in the presence of a phase-transfer catalyst such as tetrabutylammonium bromide (TBAB), leading to the formation of the oxetane ring. The bromide substituents are then replaced with azide ions to yield the final product .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring safety protocols are in place due to the presence of the azide group, which is known for its explosive nature.

Chemical Reactions Analysis

Types of Reactions

3-(Azidomethyl)oxetane-3-carbaldehyde can undergo various types of chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid.

    Reduction: The aldehyde group can be reduced to a primary alcohol.

    Substitution: The azide group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Nucleophiles like amines or phosphines can react with the azide group under mild conditions.

Major Products Formed

    Oxidation: 3-(Azidomethyl)oxetane-3-carboxylic acid.

    Reduction: 3-(Azidomethyl)oxetane-3-methanol.

    Substitution: Various substituted oxetane derivatives depending on the nucleophile used.

Scientific Research Applications

3-(Azidomethyl)oxetane-3-carbaldehyde has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of energetic materials and polymers.

    Medicine: Investigated for its potential use in drug delivery systems and as a precursor for bioactive compounds.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 3-(Azidomethyl)oxetane-3-carbaldehyde largely depends on the specific reactions it undergoes. The azide group can participate in click chemistry reactions, forming stable triazole rings upon reaction with alkynes. The oxetane ring can undergo ring-opening reactions, which are useful in polymerization processes. The aldehyde group can form Schiff bases with amines, which are important in various biochemical applications .

Comparison with Similar Compounds

Similar Compounds

    3,3-Bis(azidomethyl)oxetane: Similar structure but with two azidomethyl groups, making it more reactive.

    3-Azidomethyl-3-methyloxetane: Contains a methyl group instead of an aldehyde, altering its reactivity and applications.

Uniqueness

3-(Azidomethyl)oxetane-3-carbaldehyde is unique due to the presence of both an azidomethyl group and an aldehyde group on the oxetane ring. This combination allows for a diverse range of chemical reactions and applications, making it a versatile compound in research and industry .

Properties

IUPAC Name

3-(azidomethyl)oxetane-3-carbaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7N3O2/c6-8-7-1-5(2-9)3-10-4-5/h2H,1,3-4H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FSKFJXAKPPWCST-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CO1)(CN=[N+]=[N-])C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

141.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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